

Diethyl ethoxymethylenemalonate as a building block in organic synthesis

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Compound of Interest

Compound Name: Diethyl ethoxymethylenemalonate

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An In-depth Technical Guide to **Diethyl Ethoxymethylenemalonate** (DEEM) as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl ethoxymethylenemalonate (DEEM), also known as diethyl (ethoxymethylene)malonate, is a highly versatile and valuable reagent in organic synthesis.^[1]^[2] With the CAS number 87-13-8, this organic compound is a derivative of malonic acid, appearing as a colorless to pale yellow liquid with a characteristic fruity, ester-like odor.^[1]^[2] Its molecular structure features a unique combination of functional groups: an electron-poor carbon-carbon double bond activated by two flanking diethyl ester groups, and a reactive ethoxy leaving group. This configuration makes DEEM an exceptional building block, particularly for constructing carbon-carbon and carbon-heteroatom bonds.

DEEM's reactivity allows it to participate in a wide range of chemical transformations, including Michael additions, Claisen condensations, and various cyclization reactions.^[1]^[3] It is most renowned for its pivotal role in the Gould-Jacobs reaction for the synthesis of quinolines, a core scaffold in many pharmaceutical agents.^[3]^[4]^[5] Its applications extend to the synthesis of diverse heterocyclic systems like pyrimidines, pyridones, and pyrazoles, making it an

indispensable intermediate in the production of pharmaceuticals, such as quinolone antibiotics, and agrochemicals.[2][3][6]

Physicochemical and Spectroscopic Properties

DEEM is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1][2] Its key physical and chemical properties are summarized below.

Property	Value
CAS Number	87-13-8[1]
Molecular Formula	C ₁₀ H ₁₆ O ₅ [1]
Molecular Weight	216.23 g/mol [1]
Appearance	Colorless to light yellow clear liquid[1][2]
Boiling Point	279-281 °C (lit.); 120-122 °C at 10 mmHg[6]
Density	1.07 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.462 (lit.)
Solubility	Soluble in ethanol, ether, acetone; insoluble in water[1][2]
Stability	Stable under normal temperatures and pressures[2]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are well-documented and available in various chemical databases for structural confirmation.[7][8]

Core Reactivity and Key Synthetic Applications

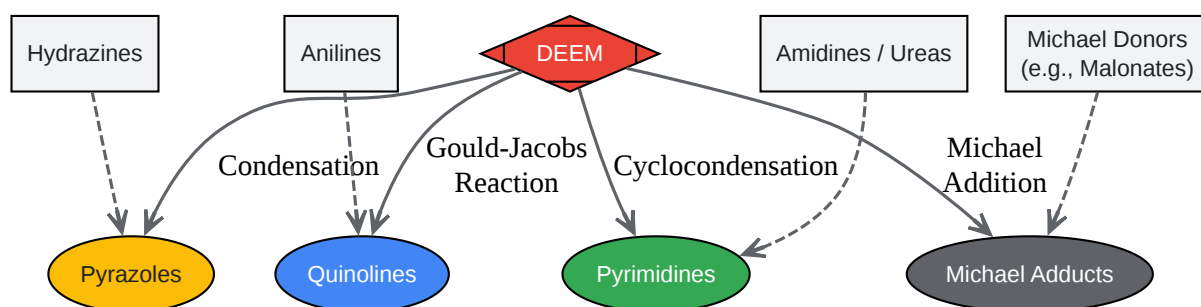
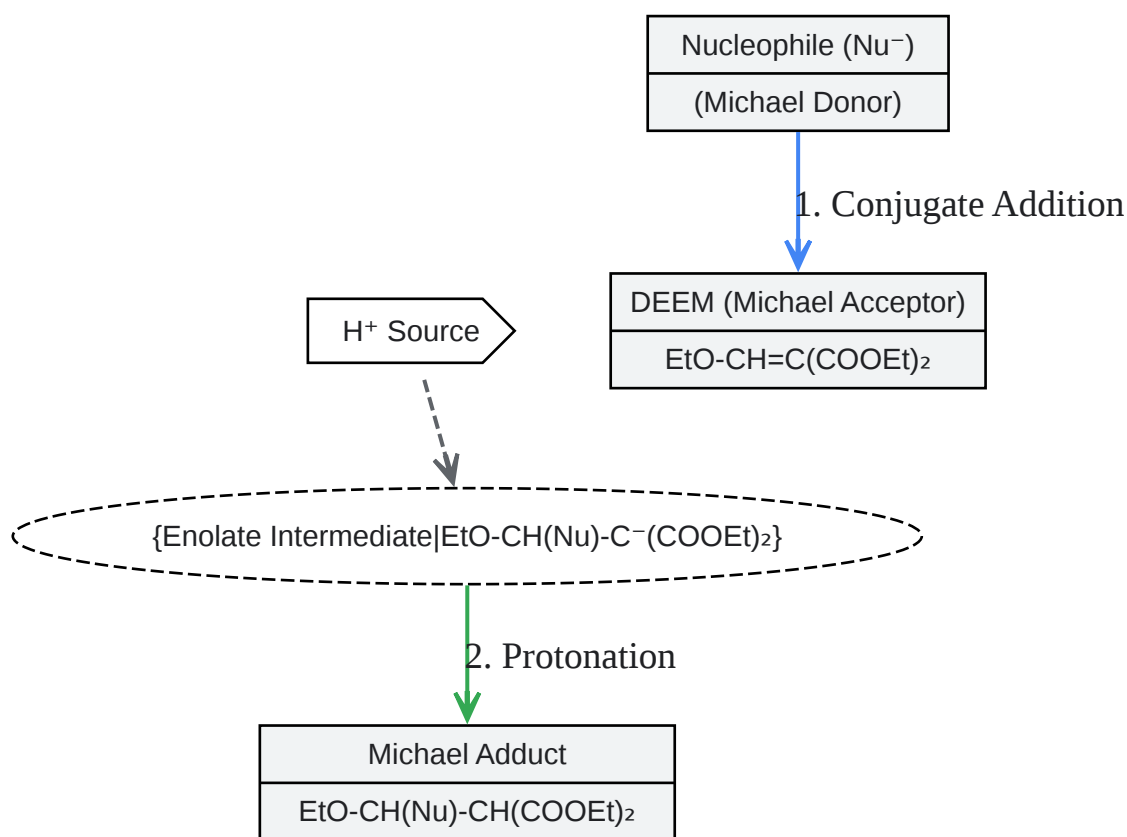
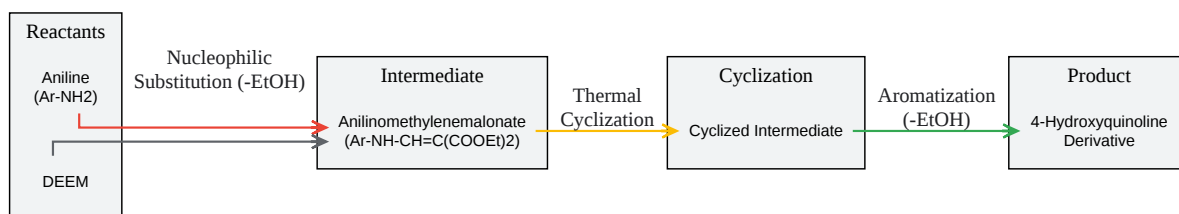
The synthetic utility of DEEM stems from its activated alkene system, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in several cornerstone reactions of organic synthesis.

The Gould-Jacobs Reaction: Synthesis of Quinolines

The Gould-Jacobs reaction is a classic and highly effective method for synthesizing 4-hydroxyquinoline derivatives.^{[4][9]} The process involves the reaction of an aniline with DEEM, followed by a thermally induced cyclization.^{[3][4]}

Mechanism: The reaction proceeds through a well-defined, multi-step mechanism:

- **Nucleophilic Substitution:** The amino group of the aniline derivative performs a nucleophilic attack on the double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.^{[3][4][5]}
- **Thermal Cyclization:** The intermediate undergoes a thermally induced 6-electron electrocyclization. This involves an intramolecular electrophilic attack from one of the ester's carbonyl groups onto the ortho-position of the aniline's aromatic ring.^{[3][4]}
- **Aromatization:** The cyclized intermediate then aromatizes, typically through the elimination of a second molecule of ethanol, to yield the stable 4-hydroxyquinoline-3-carboxylate product.^{[3][4]} Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core.^{[4][10]}



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